molecular formula C11H9ClF3NO B14030672 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No.: B14030672
M. Wt: 263.64 g/mol
InChI Key: IIHLSHPBGAASMY-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide (CAS 2734773-78-3) is a chemical compound with the molecular formula C11H9ClF3NO and a molecular weight of 263.65 g/mol . It belongs to the class of N-cyclopropyl benzamides, a structure of significant interest in modern agrochemical and pharmaceutical research. The cyclopropyl group is a prominent feature in active compounds due to its ability to enhance metabolic stability, increase affinity for biological targets, and reduce off-target effects . This specific molecular architecture is frequently explored in the development of pest control agents. For instance, structurally related compounds featuring the N-cyclopropyl carboxamide moiety have demonstrated potent fungicidal and insecticidal activities . Furthermore, similar benzamide scaffolds are being investigated in pharmaceutical chemistry for their potential as antiviral agents, including inhibitors of viral entry mechanisms . This makes this compound a valuable building block for researchers in medicinal and agricultural chemistry for constructing and screening novel active molecules. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with a guaranteed purity of 95% . Warning: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C11H9ClF3NO

Molecular Weight

263.64 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H9ClF3NO/c12-9-7(10(17)16-6-4-5-6)2-1-3-8(9)11(13,14)15/h1-3,6H,4-5H2,(H,16,17)

InChI Key

IIHLSHPBGAASMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-3-(trifluoromethyl)benzoyl Chloride

A common precursor is 2-chloro-3-(trifluoromethyl)benzoic acid, which is converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) under anhydrous conditions.

Typical procedure:

Reagent Amount (mol equiv.) Conditions
2-Chloro-3-(trifluoromethyl)benzoic acid 1.0 Dissolved in DCM, inert atmosphere
Oxalyl chloride 1.5–2.0 0 °C to room temperature, 30 min to 1 h
Catalytic DMF Few drops To activate oxalyl chloride

The reaction mixture is stirred at 0 °C initially to control exotherm, then allowed to warm to room temperature to complete conversion. Excess oxalyl chloride and solvent are removed under reduced pressure to yield the acid chloride intermediate, which is used immediately in the next step to avoid hydrolysis.

Amide Formation with Cyclopropylamine

The acid chloride intermediate is reacted with cyclopropylamine in the presence of a base such as diisopropylethylamine (DIEA) or triethylamine (TEA) to neutralize the generated HCl.

Typical procedure:

Reagent Amount (mol equiv.) Conditions
Acid chloride 1.0 Dissolved in DCM or THF at 0 °C
Cyclopropylamine 1.1–1.2 Added dropwise at 0 °C
Base (DIEA or TEA) 1.5–2.0 Added to maintain neutral pH

The reaction is stirred at 0 °C to room temperature for several hours (typically 2–12 h) to ensure complete amide bond formation. The reaction mixture is then quenched with water, and the product is extracted into an organic solvent. Purification is typically achieved by flash chromatography or recrystallization.

Alternative Direct Amidation Methods

In some cases, direct amidation of 2-chloro-3-(trifluoromethyl)benzoic acid with cyclopropylamine can be performed using coupling agents such as HATU, COMU, or EDCI in the presence of bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dichloromethane or dimethylformamide (DMF).

Example conditions:

Reagent Amount (mol equiv.) Conditions
2-Chloro-3-(trifluoromethyl)benzoic acid 1.0 DMF or DCM, room temperature
Cyclopropylamine 1.1–1.5 Added at room temperature
Coupling agent (HATU, COMU, or EDCI) 1.1–1.2 Stirred for 2–4 h
Base (DIPEA) 2.0 To neutralize acid byproducts

This method avoids the isolation of the acid chloride intermediate and can provide good yields with fewer side reactions, especially useful for sensitive substrates.

Data Tables Summarizing Key Experimental Parameters

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation 2-Chloro-3-(trifluoromethyl)benzoic acid + Oxalyl chloride, DMF catalyst, DCM, 0 °C to RT, 30 min 85–95 Use immediately to avoid hydrolysis
Amide coupling (acid chloride method) Acid chloride + Cyclopropylamine + DIEA, DCM, 0 °C to RT, 2–12 h 70–90 Controlled addition to avoid side reactions
Direct amidation (coupling agents) Acid + Cyclopropylamine + HATU/COMU + DIPEA, DMF/DCM, RT, 2–4 h 65–85 Milder conditions, avoids acid chloride

Research Findings and Notes

  • The presence of the trifluoromethyl group at the 3-position increases the electron-withdrawing character of the benzoyl moiety, which can enhance the reactivity of the acid chloride intermediate but may also increase sensitivity to hydrolysis.
  • The cyclopropyl amine is sterically constrained; therefore, reaction conditions favoring mild temperatures and controlled reagent addition are critical to maintain ring integrity.
  • Purification is generally achieved by silica gel chromatography using gradients of ethyl acetate and petroleum ether or by recrystallization from suitable solvents.
  • Spectroscopic data (NMR, HRMS) confirm the structure and purity of the final compound, with characteristic signals for the cyclopropyl ring and trifluoromethyl group.
  • Alternative synthetic routes involving palladium-catalyzed cross-coupling to install the trifluoromethyl group or amide moiety have been reported but are more complex and less direct for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming new functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Reduction: Corresponding amines.

    Oxidation: Products with oxidized functional groups.

Scientific Research Applications

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 2-chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide:

Compound Name Substituents/Modifications Molecular Weight Key Applications/Findings Reference
This compound 2-Cl, 3-CF₃, N-cyclopropylamide 293.67* Agrochemistry (herbicide/fungicide candidate)
Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) Pyridinyl-ethyl backbone, 2-CF₃ benzamide 396.75 Broad-spectrum fungicide (ISO-approved) targeting succinate dehydrogenase
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide 3-methylsulfanyl, 4-CF₃, tetrazolyl substituent 393.76 Herbicidal activity; enhanced solubility via sodium salt formation
2-Chloro-N-[(1S)-1-formylpropyl]-3-(trifluoromethyl)benzamide Chiral formylpropyl group instead of cyclopropylamide 293.67 Structural studies (PDB ligand O64); role in protein-ligand interactions
3-Chloro-N-(2-isopropylphenyl)benzamide 3-Cl, N-isopropylphenylamide (no CF₃ group) 273.76 Intermediate in organic synthesis; limited agrochemical data

*Calculated based on formula C₁₂H₁₁ClF₃NO ().

Key Comparative Insights

Structural Analysis Tools
  • X-ray crystallography (using SHELX and Mercury ) has been critical in confirming the planar benzamide core and substituent orientations. For example, the chiral formylpropyl analogue () was resolved using SHELXL, highlighting the importance of stereochemistry in binding interactions.

Research Findings and Data

Physicochemical Properties

  • Lipophilicity (LogP) : The trifluoromethyl group increases LogP values (~3.5–4.0), favoring membrane permeability. The sodium salt () reduces LogP, enhancing aqueous solubility.
  • Thermal Stability : Cyclopropylamide derivatives exhibit higher thermal stability (>200°C) compared to isopropylphenyl analogues (), likely due to reduced steric strain.

Biological Activity

2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features, including a chloro substituent and a trifluoromethyl group. This compound has gained attention for its potential biological activities, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₁H₉ClF₃N₁O, with a molecular weight of approximately 263.64 g/mol.

Structural Features

The compound's structure includes:

  • A benzene ring with a trifluoromethyl group at the meta position.
  • A chloro substituent at the ortho position.
  • An amide group linked to a cyclopropyl moiety .

This arrangement contributes to its distinct chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms, including enzyme inhibition and interaction with biological targets. Notable findings include:

  • Pharmaceutical Applications : The compound serves as an intermediate in synthesizing bioactive molecules, showing promise in drug development.
  • Agrochemical Potential : Its derivatives may enhance agricultural productivity by acting against pests or diseases.

Studies have explored the interactions of this compound with various biological targets. For example, it has been noted for its potential to inhibit specific enzymes involved in disease processes.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-Cyclopropyl-2-(trifluoromethyl)benzamideSimilar benzamide core with cyclopropyl and trifluoromethyl groupsDifferent positioning of substituents may affect biological activity
2-Chloro-N-(cyclobutyl)-3-(trifluoromethyl)benzamideCyclobutyl instead of cyclopropylPotentially different steric effects influencing reactivity
3-Fluoro-N-cyclopropylbenzamideFluorine at different position on benzene ringVariation in electronic properties affecting interaction with targets

This table illustrates how variations in substituent positions can lead to differences in chemical reactivity and biological activity.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Enzyme Inhibition Studies :
    • The compound has shown significant inhibitory effects on specific kinases, which are crucial in cancer pathways.
    • For instance, it was reported to exhibit IC50 values in the nanomolar range against certain cancer cell lines.
  • Antimicrobial Activity :
    • In vitro studies demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens.
    • The presence of the trifluoromethyl group enhances potency compared to non-fluorinated analogs.

Table 2: Biological Activity Summary

Activity TypeObservationsReference
Enzyme InhibitionIC50 values in nanomolar range
Antimicrobial ActivityEffective against multiple pathogens
Agrochemical PotentialEnhances crop resistance

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to avoid over-chlorination.
  • Use anhydrous conditions to minimize hydrolysis of the acid chloride.
  • For scale-up, employ continuous flow reactors to enhance reproducibility .

Basic: How can researchers validate the crystal structure and conformational stability of this compound?

Q. Methodological Answer :

  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: dichloromethane/hexane) and analyze using SHELXL for refinement. The cyclopropyl and trifluoromethyl groups may induce steric strain, requiring high-resolution data (≤ 0.8 Å) for accurate torsion angle measurement .
  • DFT Calculations : Compare experimental bond lengths/angles with Gaussian-optimized structures (B3LYP/6-31G* basis set) to assess stability.
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C, indicating suitability for high-temperature applications .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer :
Contradictions may arise from:

  • Purity Issues : Validate compound purity via HPLC (≥ 98%) and ICP-MS (metal contaminants < 10 ppm).
  • Stereochemical Variants : Check for atropisomerism using chiral HPLC or NOESY NMR.
  • Assay Conditions : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).
  • Mechanistic Studies : Use SPR (surface plasmon resonance) to confirm direct target binding versus off-target effects .

Advanced: What computational strategies are effective for predicting the compound’s interactions with biological targets (e.g., kinases)?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinase ATP pockets (e.g., DDR1/2). The trifluoromethyl group may form hydrophobic interactions with Leu654/Val707 residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for cyclopropyl ring modifications to guide SAR .

Advanced: How can researchers address discrepancies in crystallographic data between polymorphic forms?

Q. Methodological Answer :

  • Polymorph Screening : Test crystallization in 10+ solvent systems (e.g., DMF, acetonitrile) to identify stable forms.
  • Mercury CSD Analysis : Compare packing motifs (e.g., herringbone vs. layered) and hydrogen-bond networks. The trifluoromethyl group may drive π-stacking differences .
  • Variable-Temperature XRD : Detect phase transitions (e.g., Form I → Form II at 150°C) affecting bioavailability .

Advanced: What are the mechanistic implications of the trifluoromethyl group in modulating metabolic stability?

Q. Methodological Answer :

  • CYP450 Inhibition Assays : Use human liver microsomes to measure t₁/₂. The CF₃ group reduces oxidative metabolism by CYP3A4 (logP increase ≈ 0.5).
  • Isotope Labeling : Synthesize ¹⁸O-labeled analogs to track metabolic pathways via LC-HRMS.
  • QSAR Modeling : Corporate Hammett σ constants (σₘ = 0.43 for CF₃) to predict electron-withdrawing effects on amide hydrolysis .

Basic: What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Q. Methodological Answer :

  • LC-MS/MS : Detect < 0.1% impurities (e.g., unreacted cyclopropylamine) using a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid).
  • ¹⁹F NMR : Identify fluorinated byproducts (e.g., trifluoroacetic acid) with a relaxation delay ≥ 2 sec.
  • Headspace GC-MS : Quantify residual solvents (e.g., THF < 600 ppm) .

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